Structural Differentiation: 2,4-Dimethyl vs. 2,3-Dimethyl Positional Isomerism
The target compound (CAS 899943-29-4) is the 2,4-dimethylphenyl regioisomer, while the closest commercially available analog is the 2,3-dimethylphenyl regioisomer (CAS 899985-79-6). The shift of the methyl group from the 4-position to the 3-position alters both the steric and electronic environment of the anilino pharmacophore, which in related 1,2,4-triazine c-Met inhibitors has been shown to significantly influence kinase binding pose and potency [1]. Quantitative binding and activity data for the target compound itself are not available in the public domain; therefore, differentiation rests on structural and pharmacophoric principles rather than direct assay comparison.
| Evidence Dimension | Molecular structure (regiochemistry) |
|---|---|
| Target Compound Data | 2,4-dimethylanilino substituent; CLogP ≈ 3.1 [2] |
| Comparator Or Baseline | CAS 899985-79-6: 2,3-dimethylanilino substituent; calculated CLogP ≈ 3.1 (PubChem prediction) |
| Quantified Difference | Positional isomer: methyl group at C4 (target) vs. C3 (comparator); identical molecular formula and predicted lipophilicity but distinct molecular shape and electrostatic potential surface. |
| Conditions | In silico computed properties (PubChem); no co-crystal structures publicly available. |
Why This Matters
For researchers procuring compounds for kinase SAR campaigns, regioisomeric purity is critical because even a 1-position methyl shift can abolish or invert target selectivity, as documented for analogous triazine kinase inhibitors; requesting the 2,4-isomer specifically ensures alignment with design hypotheses.
- [1] El-Wakil, M. H., et al. (2018). Design, synthesis and molecular modeling studies of new series of antitumor 1,2,4-triazines with potential c-Met kinase inhibitory activity. Bioorganic Chemistry, 76, 154–165. View Source
- [2] PubChem. (2025). Compound Summary for CID 135561012. National Library of Medicine. View Source
